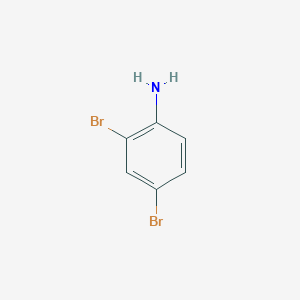

2,4-Dibromoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88324. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dibromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSRXWYRUJCNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060654 | |

| Record name | 2,4-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-57-6, 63505-64-6 | |

| Record name | 2,4-Dibromoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063505646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 615-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIBROMOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D6YF8BB75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dibromoaniline, a versatile chemical intermediate with significant applications in the synthesis of dyes, pigments, and pharmaceuticals. This document outlines its chemical properties, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.

Chemical Identification and Properties

This compound is a halogenated aromatic amine. Its unique molecular structure, featuring two bromine substituents on the aniline ring, imparts specific reactivity that is leveraged in various chemical transformations.

CAS Number: 615-57-6[1][2][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂N | [1][2][6] |

| Molecular Weight | 250.92 g/mol | [1][2][3][6] |

| Appearance | Pale white to light yellow crystalline solid | [1][7][8] |

| Melting Point | 78 - 80 °C | [1][3] |

| Purity | ≥ 98% | [1][2] |

| IUPAC Name | This compound | [5][6] |

| InChI Key | DYSRXWYRUJCNFI-UHFFFAOYSA-N | [3][5] |

| SMILES | C1=CC(=C(C=C1Br)Br)N | [3][5] |

Synthesis of this compound

The most common method for synthesizing this compound is through the electrophilic bromination of aniline or its derivatives.[7] The following is a representative experimental protocol.

Experimental Protocol: Regioselective Bromination of Anilines

This protocol is adapted from a procedure for the regioselective bromination of anilines using a copper(II) sulfate pentahydrate catalyst.[9]

Materials:

-

Aniline or a substituted aniline (e.g., 2-bromoaniline or 4-bromoaniline)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Sodium bromide (NaBr)

-

Sodium persulfate (Na₂S₂O₈)

Procedure:

-

To a suspension of CuSO₄·5H₂O (0.25 equivalents) in a mixture of CH₃CN and H₂O, add the starting aniline (1.0 equivalent) at 25 °C.

-

Stir the mixture at 25 °C for 15 minutes.

-

Simultaneously add NaBr (1.8 equivalents) and Na₂S₂O₈ (1.4 equivalents) in three portions at 7 °C over a period of 15 minutes.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Yields:

-

Starting from 2-bromoaniline, a yield of 76% has been reported.[9]

-

Starting from 4-bromoaniline, a yield of 79% has been reported.[9]

Caption: Synthesis Workflow of this compound.

Applications in Drug Development and Other Industries

This compound serves as a crucial building block in the synthesis of various organic molecules.

-

Pharmaceuticals: It is a key intermediate in the production of several pharmaceuticals, including anti-cancer agents.[1] The compound is also a core chromophore of the expectorant drug ambroxol.[10] Its derivatives are also being investigated for their therapeutic potential.

-

Dyes and Pigments: This compound is utilized in the manufacturing of dyes and pigments, contributing to the creation of vibrant and durable colors for textiles and plastics.[1]

-

Agrochemicals: It is used as an intermediate in the synthesis of various pesticides.[7]

-

Organic Synthesis: this compound is a versatile starting material for a range of chemical reactions, including:

The following diagram illustrates a generalized workflow for the application of this compound in the synthesis of a hypothetical drug candidate.

Caption: Generalized Drug Synthesis Workflow.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Source |

| ¹H NMR (CDCl₃) | δ = 7.53 (1 H, d, J = 2.0 Hz), 7.19 (1 H, dd, J = 8.0, 2.4 Hz), 6.64 (1 H, d, J = 8.4 Hz), 4.09 (2 H, br s) | [9] |

| ¹³C NMR (CDCl₃) | δ = 143.3, 134.6, 131.2, 116.8, 109.7, 109.6 | [9] |

| IR | Spectra available from various sources. | [6][11] |

| MS | Spectra available from various sources. | [6][11] |

| ¹⁵N NMR (DMSO-d₆) | Chemical shifts available. | [12] |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: [3]

Personal Protective Equipment (PPE):

-

Eyeshields and faceshields

-

Gloves

-

Type P2 (EN 143) respirator cartridges

Storage:

-

Store at 0 - 8 °C.[1]

-

Store in a well-ventilated place. Keep container tightly closed.

This guide is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2,4-二溴苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 615-57-6 [chemicalbook.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. This compound | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Aquatic photolysis of the pharmaceutical ambroxol: The role of this compound chromophore and heavy atom effect of bromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound(615-57-6) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2,4-Dibromoaniline: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4-Dibromoaniline, a key intermediate in the synthesis of various organic compounds. The information is presented to support research, development, and safety assessments involving this compound.

General Information

This compound is a halogenated aromatic amine consisting of an aniline ring substituted with two bromine atoms at the 2 and 4 positions.[1][2] It appears as a white to light yellow or beige crystalline solid or powder with a faint odor.[1][2] This compound is a crucial building block in the production of dyes, agrochemicals, pharmaceuticals, and flame retardants.[1][3]

Physical Properties

The physical properties of this compound are summarized in the table below, providing a clear reference for experimental and process design.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Br₂N | [4][5][6] |

| Molecular Weight | 250.92 g/mol | [2][4][5] |

| Appearance | White to light yellow/brown/grey crystalline powder or crystals | [1][2][6] |

| Melting Point | 76.5-82.5 °C | [5][6] |

| Boiling Point | 264.8 ± 20.0 °C at 760 mmHg; 156 °C at 24 mmHg | [5][7] |

| Density | 2.0 ± 0.1 g/cm³ to 2.26 g/cm³ | [5][7] |

| pKa | 1.83 ± 0.10 | [1] |

| Flash Point | 114.0 ± 21.8 °C | [5] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [5][7] |

| LogP | 3.26 | [5] |

Solubility: this compound is sparingly soluble in water.[1] It is soluble in ether and aqueous hydrochloric acid.[8] The basicity of the amino group allows it to react with strong acids like HCl to form a more soluble hydrochloride salt.[8]

Chemical Properties and Reactivity

Structure and Reactivity: The chemical behavior of this compound is dictated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing bromine atoms. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.[9][10] Since the para position and one ortho position are already occupied by bromine atoms, the remaining ortho position (position 6) is highly activated for further electrophilic substitution.

Key Reactions:

-

Further Bromination: Reaction with excess bromine water can lead to the formation of 2,4,6-tribromoaniline.[9][10]

-

Cross-Coupling Reactions: It serves as a substrate in palladium-catalyzed ortho-selective cross-coupling reactions with Grignard reagents, enabling the synthesis of more complex organic molecules.[2]

-

Synthesis of Heterocycles: It is a starting material for synthesizing substituted 2-mercaptobenzimidazoles.

-

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.

Stability: this compound is stable at room temperature in closed containers under normal storage and handling conditions.[1] It should be stored below +30°C.[1][3]

Spectral Data

| Spectrum Type | Data Highlights | Source(s) |

| ¹H NMR | 1H NMR data is available, showing characteristic peaks for the aromatic protons. In CDCl₃, signals are observed at approximately δ = 7.53 (d), 7.19 (dd), and 6.64 (d) ppm. | [11][12] |

| ¹³C NMR | 13C NMR data is available. In CDCl₃, signals are observed at approximately δ = 143.3, 134.6, 131.2, 116.8, 109.7, and 109.6 ppm. | [7][11] |

| IR | IR spectra are available, showing characteristic absorption bands for N-H and C-Br bonds. | [7][13] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. | [7][14][15] |

Experimental Protocols

Synthesis of this compound via Bromination of an Aniline Derivative:

A common method for synthesizing this compound involves the electrophilic bromination of an appropriate aniline precursor.[1] A highly practical procedure utilizes copper-catalyzed oxidative bromination.[11]

-

Materials: Aniline precursor (e.g., 2-bromoaniline or 4-bromoaniline), Sodium Bromide (NaBr), Sodium Persulfate (Na₂S₂O₈), Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Acetonitrile (CH₃CN), Water.[11]

-

Procedure (General Example):

-

The aniline precursor is added to a suspension of a catalytic amount of CuSO₄·5H₂O in a mixture of acetonitrile and water at room temperature.[11]

-

The mixture is stirred for a short period.[11]

-

Sodium bromide and sodium persulfate are then added in portions while cooling the reaction mixture.[11]

-

After the addition is complete, the reaction is stirred for several hours at controlled temperatures (e.g., 7 °C then 25 °C).[11]

-

The reaction is quenched by adding sodium thiosulfate (Na₂S₂O₃).[11]

-

The pH is adjusted to ~9 using an aqueous base (e.g., 10% NaOH).[11]

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic phase is collected for further analysis and purification.[11]

-

Purification: The crude product can be purified by crystallization from aqueous ethanol.[3]

Visualizations

Caption: Synthesis workflow for this compound from Aniline.

Caption: Reactivity pathways of this compound.

Safety and Handling

This compound is considered hazardous and requires careful handling.

Hazard Identification:

-

Acute Toxicity: Toxic if swallowed and may be harmful if inhaled or in contact with skin.[4][16][17]

-

Irritation: Causes skin irritation and serious eye irritation.[4][16][17] May cause respiratory irritation.[4][17]

-

Organ Toxicity: May cause damage to organs (blood, hematopoietic system) through prolonged or repeated exposure.[16][17]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][16]

-

Handling: Use only in a well-ventilated area or outdoors.[16][17] Do not breathe dust.[16] Wash hands and any exposed skin thoroughly after handling.[16]

-

Storage: Store in a well-ventilated, dry, and cool place in a tightly closed container.[1][17] Store locked up.[16]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[16][17]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 615-57-6 [smolecule.com]

- 3. This compound | 615-57-6 [chemicalbook.com]

- 4. This compound | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:615-57-6 | Chemsrc [chemsrc.com]

- 6. A13329.22 [thermofisher.com]

- 7. Page loading... [guidechem.com]

- 8. reddit.com [reddit.com]

- 9. Aniline Bromine Water Reaction: Product 2,4,6-Tribromoaniline [prepp.in]

- 10. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. This compound(615-57-6) 1H NMR [m.chemicalbook.com]

- 13. This compound(615-57-6) IR Spectrum [m.chemicalbook.com]

- 14. This compound(615-57-6) MS spectrum [chemicalbook.com]

- 15. Benzenamine, 2,4-dibromo- [webbook.nist.gov]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Spectral Analysis of 2,4-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 2,4-Dibromoaniline (CAS No: 615-57-6), a key intermediate in various synthetic applications. The elucidation of its chemical structure is achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document presents a detailed interpretation of the spectral data, supported by experimental protocols and structured data tables for clarity and comparative analysis.

Data Presentation: Summary of Spectral Data

The spectral data for this compound is summarized in the following tables. This information is crucial for the unambiguous identification and characterization of the compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value not explicitly found | Doublet | 1H | H-6 |

| Value not explicitly found | Doublet of Doublets | 1H | H-5 |

| Value not explicitly found | Doublet | 1H | H-3 |

| Value not explicitly found | Broad Singlet | 2H | -NH₂ |

Note: Specific chemical shift values can vary slightly depending on the solvent and concentration. The assignments are based on typical aromatic substitution patterns.

Table 2: ¹³C NMR Spectral Data of this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| Value not explicitly found | C-1 (-NH₂) |

| Value not explicitly found | C-2 (-Br) |

| Value not explicitly found | C-3 |

| Value not explicitly found | C-4 (-Br) |

| Value not explicitly found | C-5 |

| Value not explicitly found | C-6 |

Note: Definitive assignment often requires advanced NMR techniques like HSQC and HMBC. The chemical shifts are relative to a standard reference.

Table 3: IR Spectral Data of this compound [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Strong, Doublet | N-H Stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1620 - 1580 | Strong | N-H Bend (Scissoring) |

| 1500 - 1400 | Medium to Strong | Aromatic C=C Stretch |

| 1300 - 1250 | Medium | C-N Stretch |

| 850 - 750 | Strong | C-H Out-of-plane Bend |

| Below 700 | Strong | C-Br Stretch |

Table 4: Mass Spectrometry Data of this compound [3]

| m/z | Relative Intensity | Assignment |

| 249 | High | [M]⁺ (with ²Br) |

| 251 | Highest (Base Peak) | [M]⁺ (with ¹Br⁷⁹ and ¹Br⁸¹) |

| 253 | High | [M]⁺ (with ²Br) |

| 170/172 | Medium | [M - Br]⁺ |

| 91 | Medium | [M - 2Br]⁺ or subsequent fragmentation |

Interpretation of Spectral Data

The collective data from NMR, IR, and MS provides a detailed structural fingerprint of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the amine protons. The proton at position 6, being adjacent to the electron-donating amino group, will be the most shielded. The proton at position 3, ortho to a bromine atom, will be the most deshielded. The proton at position 5 will appear as a doublet of doublets due to coupling with both H-3 and H-6. The amine protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.[4]

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display six unique signals, corresponding to the six carbon atoms of the benzene ring.[5] The carbon atoms directly bonded to the electronegative bromine and nitrogen atoms (C-1, C-2, and C-4) will have distinct chemical shifts compared to the other carbons. Quaternary carbons (C-1, C-2, C-4) are typically weaker in intensity.[6]

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[7] The characteristic doublet in the 3400-3300 cm⁻¹ region is indicative of the symmetric and asymmetric N-H stretching of a primary amine. The strong absorption around 1600 cm⁻¹ corresponds to the N-H bending vibration. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while the C-N and C-Br stretching vibrations appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight and the presence of two bromine atoms.[3] The molecular ion peak exhibits a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1, which is a definitive signature for a molecule containing two bromine atoms (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[8] The base peak is often the M+2 ion at m/z 251.[3] Fragmentation typically involves the loss of one or both bromine atoms, leading to significant peaks at [M - Br]⁺ and [M - 2Br]⁺.[9]

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10][11] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[12]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[12]

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the pulse width, acquisition time, and relaxation delay. Integration of the peaks is performed to determine the relative number of protons.[13]

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

4.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Since this compound is a solid, the potassium bromide (KBr) pellet method is commonly employed.[14] Approximately 1-2 mg of the finely ground sample is intimately mixed with about 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.[15][16] The homogenous mixture is then compressed in a die under high pressure (e.g., 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[17]

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of a pure KBr pellet (or empty sample chamber) is recorded first.[15] Then, the sample pellet is placed in the sample holder, and the sample spectrum is acquired. The final spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

4.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a small amount of the solid sample is placed in a capillary tube on the probe, which is then inserted into the ion source and heated to vaporize the sample.[18]

-

Ionization Method (Electron Ionization - EI): Electron Ionization is a common method for the analysis of relatively small, volatile organic molecules.[19] In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[20] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[21]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The spectrum is a plot of relative intensity versus the m/z ratio.

References

- 1. This compound(615-57-6) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(615-57-6) IR Spectrum [m.chemicalbook.com]

- 3. This compound | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. m.youtube.com [m.youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 14. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 15. shimadzu.com [shimadzu.com]

- 16. youtube.com [youtube.com]

- 17. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 18. as.uky.edu [as.uky.edu]

- 19. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. rroij.com [rroij.com]

Synthesis of 2,4-Dibromoaniline from Aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-dibromoaniline from aniline. Direct bromination of aniline is generally non-selective, leading to the formation of 2,4,6-tribromoaniline. Therefore, this document focuses on a regioselective approach utilizing a copper-catalyzed oxidative bromination method. This guide details the reaction mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and includes visualizations to aid in the understanding of the synthesis pathway and experimental workflow.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[1] The presence of two bromine atoms on the aniline ring provides reactive handles for further functionalization through cross-coupling reactions and other transformations. The selective introduction of bromine atoms at the 2 and 4 positions of the aniline ring is a key challenge due to the high activating nature of the amino group, which typically directs bromination to the ortho and para positions, often leading to trisubstitution.[2]

This guide explores a modern and efficient method for the regioselective synthesis of this compound from aniline, moving beyond classical, less selective methods.

Synthesis Mechanism

The direct electrophilic aromatic substitution of aniline with molecular bromine (Br₂) is difficult to control and predominantly yields 2,4,6-tribromoaniline. To achieve selective dibromination at the 2 and 4 positions, a copper-catalyzed oxidative bromination approach is employed.[3]

The proposed mechanism for this regioselective synthesis involves the following key steps:

-

In Situ Generation of the Brominating Agent: In the presence of a copper(II) catalyst, sodium bromide (NaBr) is oxidized by a strong oxidizing agent, such as sodium persulfate (Na₂S₂O₈), to generate a more controlled and selective brominating species.

-

Coordination of Aniline: The aniline substrate coordinates to the copper(II) center. This coordination may modulate the reactivity of the aniline ring and influence the regioselectivity of the subsequent bromination step.

-

Regioselective Bromination: The generated brominating agent then reacts with the coordinated aniline in a regioselective manner, favoring substitution at the ortho and para positions. By carefully controlling the stoichiometry of the reagents, the reaction can be stopped at the dibromination stage.

-

Catalyst Regeneration: The copper catalyst is regenerated in the catalytic cycle, allowing for the use of sub-stoichiometric amounts of the copper salt.

This copper-catalyzed pathway offers a more controlled and selective route to this compound compared to direct bromination.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from aniline based on the principles of copper-catalyzed oxidative bromination.[3]

Materials and Reagents:

-

Aniline

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium bromide (NaBr)

-

Sodium persulfate (Na₂S₂O₈)

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in a mixture of acetonitrile and water (typically a 2:1 to 3:1 ratio).

-

Addition of Catalyst and Bromide Source: To the stirred solution, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, e.g., 0.1 eq) and sodium bromide (NaBr, 2.2 eq). Stir the mixture at room temperature until all solids are dissolved.

-

Initiation of Reaction: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium persulfate (Na₂S₂O₈, 2.5 eq) in deionized water portion-wise over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification of Crude Product: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product as a crystalline solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Aniline | 1.0 eq | [3] |

| CuSO₄·5H₂O | 0.1 - 0.25 eq | [3] |

| NaBr | 2.2 - 2.5 eq | [3] |

| Na₂S₂O₈ | 2.5 - 3.0 eq | [3] |

| Reaction Conditions | ||

| Solvent | Acetonitrile/Water | [3] |

| Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 12 - 24 hours | [3] |

| Product Characterization | ||

| Molecular Formula | C₆H₅Br₂N | |

| Molecular Weight | 250.92 g/mol | |

| Melting Point | 79-81 °C | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.53 (d, J=2.2 Hz, 1H), 7.19 (dd, J=8.6, 2.2 Hz, 1H), 6.64 (d, J=8.6 Hz, 1H), 4.09 (s, 2H) | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 143.3, 134.6, 131.2, 116.8, 109.7, 109.6 | [3] |

| IR (KBr, cm⁻¹) | 3420, 3320 (N-H stretch), 1610 (N-H bend), 1500, 1470 (C=C stretch), 860, 800 (C-H bend) | [4][5][6] |

| Yield | ||

| Typical Yield | 70-80% (estimated based on similar reactions) | [3] |

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. scribd.com [scribd.com]

- 5. Page loading... [guidechem.com]

- 6. ijcrt.org [ijcrt.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Substitution Synthesis of 2,4-Dibromoaniline

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical and chemical industries. The document details the underlying principles of electrophilic aromatic substitution as applied to aniline, presents detailed experimental protocols, and summarizes relevant quantitative data.

Introduction to this compound and its Synthesis

This compound is a halogenated aromatic amine that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a benzene ring substituted with an amino group and two bromine atoms at the ortho and para positions, makes it a valuable precursor for the synthesis of various dyes, pesticides, and notably, pharmaceutical compounds.[1][2][3] In drug development, the introduction of bromine atoms into a molecule can influence its therapeutic activity, metabolism, and duration of action.[4] The synthesis of this compound is primarily achieved through the electrophilic substitution reaction of aniline or its derivatives.

The Mechanism of Electrophilic Bromination of Aniline

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The amino group (-NH₂) in aniline is a potent activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles.[5][6] This activation is particularly pronounced at the ortho and para positions due to the resonance effect of the lone pair of electrons on the nitrogen atom.[5][6][7]

Direct bromination of aniline with bromine water typically leads to the formation of a white precipitate of 2,4,6-tribromoaniline, as the highly activated ring reacts readily at all available ortho and para positions.[6][8] To achieve selective dibromination to produce this compound, several strategies can be employed:

-

Starting with a mono-substituted bromoaniline: A common approach is to start with either 2-bromoaniline or 4-bromoaniline and introduce a second bromine atom.

-

Protection of the amino group: The high reactivity of the amino group can be moderated by converting it into an amide, for example, by acetylation to form acetanilide.[9][10] The acetyl group is less activating than the amino group, allowing for more controlled bromination.[9] The bulky nature of the acetyl group also sterically hinders the ortho positions, favoring substitution at the para position.[7][10] Subsequent hydrolysis of the amide restores the amino group.

Experimental Protocols

Synthesis of this compound from 2-Bromoaniline or 4-Bromoaniline

This protocol is adapted from a copper-catalyzed oxidative bromination method.[11]

Reagents and Materials:

-

2-Bromoaniline or 4-Bromoaniline

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium bromide (NaBr)

-

Sodium persulfate (Na₂S₂O₈)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a suspension of CuSO₄·5H₂O (25 mol%) in a mixture of acetonitrile and water, add the starting bromoaniline (1.0 equivalent).

-

Stir the mixture at 25 °C for 15 minutes.

-

Cool the mixture to 7 °C in an ice bath.

-

Simultaneously add NaBr (1.8 equivalents) and Na₂S₂O₈ (1.4 equivalents) in three portions over 15 minutes.

-

After the addition is complete, continue stirring at 7 °C for 2 hours, and then at 25 °C for 22 hours.

-

Quench the reaction by adding sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Synthesis via Protection-Bromination-Deprotection of Aniline

This is a general procedure for achieving monobromination, which can be adapted for dibromination by adjusting stoichiometry and reaction conditions.

Step 1: Acetylation of Aniline to Acetanilide [8]

-

In a round-bottomed flask, add glacial acetic acid, acetic anhydride, and a small amount of zinc powder.

-

While cooling and gently shaking, add freshly distilled aniline.

-

Heat the mixture under reflux for 20 minutes.

-

After cooling, carefully pour the reaction mixture over ice water to precipitate the acetanilide.

-

Filter the solid, wash with cold water, and dry.

Step 2: Bromination of Acetanilide [8]

-

Dissolve the acetanilide in glacial acetic acid in an Erlenmeyer flask and cool in an ice/water bath.

-

Prepare a solution of bromine in acetic acid in an addition funnel.

-

Slowly add the bromine solution dropwise to the acetanilide solution while stirring and maintaining the cool temperature.

-

After the addition, continue stirring for 15 minutes without cooling.

-

Pour the reaction mixture into ice water to precipitate the bromoacetanilide.

-

Filter the product, wash with cold water, and dry.

Step 3: Hydrolysis of Bromoacetanilide to Bromoaniline [9]

-

Heat the bromoacetanilide with an aqueous acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH) to hydrolyze the amide.

-

After the reaction is complete, neutralize the solution to precipitate the bromoaniline.

-

Filter the product, wash with water, and purify by recrystallization or chromatography.

Quantitative Data Summary

The following tables summarize key data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound from Bromoanilines [11]

| Starting Material | Catalyst | Brominating System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromoaniline | CuSO₄·5H₂O | NaBr / Na₂S₂O₈ | CH₃CN / H₂O | 7 then 25 | 24 | 76 |

| 4-Bromoaniline | CuSO₄·5H₂O | NaBr / Na₂S₂O₈ | CH₃CN / H₂O | 7 then 25 | 24 | 79 |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅Br₂N | [12] |

| Molecular Weight | 250.92 g/mol | [12] |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Melting Point | 78-80 °C | [2] |

| Boiling Point | 156 °C at 24 mmHg | [2] |

| ¹H NMR (CDCl₃) | δ = 7.53 (d, J=2.0 Hz, 1H), 7.19 (dd, J=8.0, 2.4 Hz, 1H), 6.64 (d, J=8.4 Hz, 1H), 4.09 (br s, 2H) | [11] |

| ¹³C NMR (CDCl₃) | δ = 143.3, 134.6, 131.2, 116.8, 109.7, 109.6 | [11] |

Visualizations

Reaction Mechanism: Electrophilic Bromination

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 2,4-二溴苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 6. byjus.com [byjus.com]

- 7. Khan Academy [khanacademy.org]

- 8. books.rsc.org [books.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. This compound | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Key Intermediates in the Synthesis of 2,4-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for the production of 2,4-dibromoaniline, a crucial intermediate in the manufacturing of various pharmaceuticals, agrochemicals, and dyes.[1] The document details the key chemical intermediates, their roles in the synthesis pathways, and the experimental protocols for their conversion. Quantitative data is summarized for comparative analysis, and reaction workflows are visualized to facilitate a comprehensive understanding of the manufacturing processes.

Introduction

This compound is a substituted aniline derivative containing two bromine atoms at the ortho and para positions of the benzene ring.[1] Its synthesis is a critical step in the production of a wide array of organic compounds. The primary challenge in its preparation lies in achieving the desired regioselectivity, as the high reactivity of the aniline ring can lead to the formation of polybrominated byproducts, such as 2,4,6-tribromoaniline.[2][3] This guide explores the strategic use of key intermediates to control the bromination process and achieve a high yield of the target compound.

Key Synthetic Pathways and Intermediates

Two principal pathways for the synthesis of this compound are prevalent in both laboratory and industrial settings: the protection-bromination-deprotection of aniline via acetanilide, and the direct bromination of mono-substituted anilines. A more contemporary approach involves copper-catalyzed oxidative bromination.

Synthesis via Acetanilide Intermediate

This classic and widely-used method involves the temporary protection of the highly activating amino group of aniline as an acetamido group. This moderation of the ring's reactivity allows for more controlled bromination. The key intermediates in this pathway are:

-

Aniline: The primary starting material.

-

Acetanilide: The N-acetylated, protected form of aniline.

-

2',4'-Dibromoacetanilide: The dibrominated intermediate.

-

This compound: The final product after deprotection.

The acetamido group is less activating than the amino group, which helps to prevent the formation of the tribrominated product. Furthermore, the steric bulk of the acetamido group favors substitution at the para position, followed by the ortho position.

Synthesis from Monobromoaniline Intermediates

An alternative strategy involves the bromination of commercially available monobromoanilines. This approach can offer high regioselectivity. The key intermediates for this route are:

-

4-Bromoaniline: A primary starting material for this pathway.

-

2-Bromoaniline: An alternative starting material.

-

This compound: The final product.

This method often employs modern catalytic systems to achieve high yields and selectivity.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.

Protection of Aniline to Acetanilide

Objective: To synthesize acetanilide from aniline to serve as a key intermediate.

Reaction: Aniline reacts with acetic anhydride to form acetanilide.

Procedure:

-

In a suitable reaction vessel, combine aniline with an equimolar amount of acetic anhydride.

-

A small amount of a catalyst, such as zinc dust, can be added to facilitate the reaction.[3]

-

The mixture is typically heated under reflux for a short period (e.g., 30 minutes).[3]

-

After cooling, the reaction mixture is poured into cold water to precipitate the acetanilide.

-

The crude acetanilide is collected by filtration, washed with cold water, and can be purified by recrystallization from ethanol or hot water.

Dibromination of Acetanilide to 2',4'-Dibromoacetanilide

Objective: To introduce two bromine atoms at the 2 and 4 positions of the acetanilide ring.

Reaction: Acetanilide is treated with a brominating agent to yield 2',4'-dibromoacetanilide.

Procedure:

-

Dissolve acetanilide in a suitable solvent, such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

A solution of bromine in glacial acetic acid is added dropwise with constant stirring. An excess of bromine (at least 2 molar equivalents) is required for dibromination.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period to ensure the completion of the reaction.

-

The reaction mixture is then poured into a large volume of water to precipitate the crude 2',4'-dibromoacetanilide.

-

The precipitate is collected by filtration, washed with water to remove excess acid and bromine, and then washed with a solution of sodium bisulfite to remove any unreacted bromine.

-

The crude product can be purified by recrystallization.

Hydrolysis of 2',4'-Dibromoacetanilide to this compound

Objective: To deprotect the amino group and obtain the final product.

Reaction: 2',4'-Dibromoacetanilide is hydrolyzed under acidic or basic conditions to yield this compound.

Procedure (Acidic Hydrolysis):

-

Suspend the crude 2',4'-dibromoacetanilide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture under reflux for a sufficient time to ensure complete hydrolysis (typically 1-2 hours).

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent such as aqueous ethanol.

Copper-Catalyzed Oxidative Bromination of 4-Bromoaniline

Objective: To synthesize this compound from 4-bromoaniline using a copper catalyst.

Reaction: 4-Bromoaniline is brominated using sodium bromide and sodium persulfate in the presence of a copper(II) sulfate catalyst.[4]

Procedure: [4]

-

To a suspension of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 25 mol%) in a mixture of acetonitrile and water, add 4-bromoaniline.

-

Stir the mixture at room temperature for 15 minutes.

-

Cool the mixture to 7 °C and add sodium bromide (1.8 equivalents) and sodium persulfate (1.4 equivalents) in portions over 15 minutes.

-

Continue stirring at 7 °C for 2 hours, then at 25 °C for 22 hours.

-

Quench the reaction by adding sodium thiosulfate.

-

Adjust the pH to 9 with 10% aqueous sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is then dried and the solvent evaporated to yield the crude product.

-

Purification can be performed by column chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of Acetanilide from Aniline

| Parameter | Value | Reference |

| Reactants | Aniline, Acetic Anhydride | [3] |

| Catalyst | Zinc powder (optional) | [3] |

| Reaction Time | ~30 minutes (reflux) | [3] |

| Typical Yield | High (often >90%) | - |

| Purity | High after recrystallization | - |

Table 2: Dibromination of Acetanilide to 2',4'-Dibromoacetanilide

| Parameter | Value | Reference |

| Reactants | Acetanilide, Bromine (>2 eq.) | - |

| Solvent | Glacial Acetic Acid | - |

| Reaction Temp. | 0 °C to room temperature | - |

| Typical Yield | Moderate to High | - |

| Purity | Requires purification | - |

Table 3: Hydrolysis of 2',4'-Dibromoacetanilide to this compound

| Parameter | Value | Reference |

| Reactants | 2',4'-Dibromoacetanilide, HCl/Ethanol | - |

| Reaction Time | 1-2 hours (reflux) | - |

| Typical Yield | High | - |

| Purity | High after recrystallization | - |

Table 4: Copper-Catalyzed Bromination of Monobromoanilines to this compound

| Starting Material | Yield of this compound | Ratio of this compound to other isomers | Reference |

| 2-Bromoaniline | 76% | 83:17 | [4] |

| 4-Bromoaniline | 79% | 79:21 | [4] |

Visualization of Synthesis Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic pathways and a general experimental workflow.

Caption: Synthesis of this compound via the Acetanilide Intermediate Pathway.

Caption: Synthesis of this compound from Monobromoaniline Intermediates.

References

Health and safety information for 2,4-Dibromoaniline

An In-depth Technical Guide to the Health and Safety of 2,4-Dibromoaniline

Abstract

This technical guide provides a comprehensive overview of the health and safety information for this compound (CAS No. 615-57-6). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. This document consolidates data on its physicochemical properties, toxicological profile, handling procedures, and emergency measures. Detailed experimental protocols for key toxicological assays are described, and hypothesized metabolic and toxicity signaling pathways are visualized to provide a deeper understanding of its biological interactions. All data is compiled from publicly available safety data sheets, chemical databases, and scientific literature.

Chemical Identification and Physical Properties

This compound is a substituted aromatic amine.[1] It appears as a beige or white to light yellow crystalline solid.[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 615-57-6 | [4][5] |

| Molecular Formula | C₆H₅Br₂N | [2][5] |

| Molecular Weight | 250.92 g/mol | [5][6] |

| Appearance | Beige / White to light yellow crystalline solid | [1][2][3] |

| Odor | Faint, rotten-egg like | [2][3] |

| Melting Point | 78-82 °C | [6][7] |

| Boiling Point | 264.8 ± 20.0 °C at 760 mmHg | [6] |

| Water Solubility | Insoluble / Sparingly soluble | [3] |

| LogP | 3.26 | [6] |

| Stability | Stable under normal storage conditions | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is toxic if swallowed and harmful if it comes into contact with the skin or is inhaled.[2][4] It causes significant skin and eye irritation and may lead to respiratory irritation.[2][4] Prolonged or repeated exposure may cause damage to organs.[4]

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [5][8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [5][8] |

| STOT - Single Exposure | Category 3 (Respiratory) | H335: May cause respiratory irritation | [5] |

| STOT - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | [4] |

Toxicological Data Summary

| Endpoint | Species | Route | Value | Classification | Source(s) |

| Acute Oral Toxicity | Rat | Oral | No data available (Expected to be in range 50-300 mg/kg bw) | Category 3 | [10] |

| Acute Dermal Toxicity | Rabbit/Rat | Dermal | No data available (Expected to be in range 1000-2000 mg/kg bw) | Category 4 | [10] |

| Acute Inhalation Toxicity | Rat | Inhalation | No data available | Category 4 | [4] |

| Skin Irritation | Rabbit | Dermal | Irritant | Category 2 | [4][5] |

| Eye Irritation | Rabbit | Ocular | Irritant | Category 2 | [4][5] |

| Mutagenicity (Ames) | S. typhimurium | In vitro | No definitive data found for this specific compound. Related haloanilines show mixed results. | Not Classified | [11] |

Ecotoxicological Information

Data on the environmental impact of this compound is limited. It is advised to prevent its release into the environment as it may be harmful to aquatic life.[2]

| Endpoint | Species | Duration | Value | Source(s) |

| Aquatic Toxicity | Daphnia magna (Water flea) | 48 hours | EC50 = 49 mg/L* | [12] |

| Persistence and Degradability | - | - | Not readily biodegradable | [2] |

*Note: This value is reported for a substance with the internal code FH 3820; its identity as this compound could not be definitively confirmed through the searched literature.

Experimental Protocols

The toxicological classifications of this compound are based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed descriptions of the methodologies for key toxicological assessments.

Tiered Approach to Irritation Testing

Modern toxicological assessment follows a tiered or sequential approach to minimize animal testing. Before any in vivo study is conducted, a weight-of-the-evidence analysis is performed, considering all existing data, structure-activity relationships (SAR), and results from validated in vitro methods.[8][13]

Acute Dermal Irritation/Corrosion (OECD TG 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[4][13]

-

Test System: Healthy, young adult albino rabbits are typically used.

-

Procedure: A small area of the animal's dorsal skin (approx. 6 cm²) is clipped free of fur. 0.5 g of the solid test substance, moistened with a small amount of water, is applied to the skin under a gauze patch.[4]

-

Exposure: The patch is secured with tape for a 4-hour exposure period.[4]

-

Observation: After removal of the patch, the skin is wiped to remove any residual test substance. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application. The observation period can extend up to 14 days to assess the reversibility of the effects.[4]

-

Scoring: Lesions are scored according to a standardized grading system (e.g., Draize scale). The final classification is based on the severity and reversibility of the observed skin reactions.

Acute Eye Irritation/Corrosion (OECD TG 405)

This protocol assesses the potential of a substance to cause damage to the eye upon a single exposure.[3][6]

-

Test System: Healthy, adult albino rabbits are used. The use of topical anesthetics and systemic analgesics is required to minimize pain and distress.[14]

-

Procedure: A single dose of the test substance (e.g., 0.1 mL of liquid or not more than 0.1 g of a solid) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[3]

-

Observation: The eyes are examined for lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application.[6]

-

Scoring: Effects are scored using a standardized system. The classification is determined by the severity, persistence, and reversibility of the ocular lesions observed. Animals showing signs of severe or irreversible damage are humanely euthanized.[8]

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical, i.e., its ability to induce gene mutations.[15][16]

-

Test System: Several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli) are used.[16]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (the "S9 mix"). The S9 mix is a homogenate of liver enzymes (typically from rats induced with Aroclor 1254) that simulates mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[15][17]

-

Procedure: The tester strains are exposed to various concentrations of the test substance on agar plates containing a minimal amount of the required amino acid.[9]

-

Endpoint: If the chemical is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize the essential amino acid and grow into visible colonies. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative (solvent) control.[15]

Metabolic and Toxicity Pathways

Hypothesized Metabolic Pathway

The metabolism of this compound has not been specifically detailed in the available literature. However, based on the known metabolic pathways of other aromatic amines and halo-anilines, a primary route involves enzymatic oxidation by cytochrome P450 (CYP450) enzymes in the liver.[3][6] The key initial step is N-hydroxylation, which is a critical activation step leading to toxic metabolites.[12] Other potential pathways include ring hydroxylation and dehalogenation followed by conjugation with glutathione (GSH).[15]

Proposed Signaling Pathway of Toxicity: Methemoglobinemia and Oxidative Stress

A primary mechanism of toxicity for many aromatic amines is the induction of methemoglobinemia and oxidative stress within red blood cells (erythrocytes).[2][4][9] The N-hydroxylated metabolite is key to this process. It enters the erythrocyte and initiates a futile redox cycle that oxidizes hemoglobin and depletes the cell's reductive capacity, leading to hemolysis and impaired oxygen transport.[2][4]

Handling, Storage, and Personal Protective Equipment (PPE)

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2][4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials such as strong acids and oxidizing agents.[2][4]

| Protection Type | Recommended Equipment | Purpose |

| Eye/Face Protection | Chemical safety goggles or glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield may be required for splash hazards. | To protect eyes and face from dust and splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned laboratory coat. | To prevent skin contact. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of protection should be used in conjunction with engineering controls like a fume hood. | To prevent inhalation of dust particles. |

| Foot Protection | Closed-toe and closed-heel shoes must be worn in the laboratory. | To protect feet from spills. |

First Aid and Emergency Procedures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

-

Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs or if you feel unwell.[2][4]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[2][4]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[2][4]

-

Notes to Physician: Treat symptomatically. For exposure to aromatic amines, consider monitoring for methemoglobinemia, the onset of which may be delayed.

Accidental Release and Fire-Fighting Measures

-

Accidental Release: Ensure adequate ventilation and wear appropriate PPE. Avoid generating dust. Sweep up the material and shovel it into a suitable, labeled container for disposal. Do not let the product enter drains.[4]

-

Fire-Fighting: Use water spray, carbon dioxide (CO₂), dry chemical powder, or chemical foam.[2][4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx) and hydrogen bromide.[2]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Conditions to Avoid: Incompatible products, excess heat, and dust generation.

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[4]

References

- 1. [PDF] Reduction of aromatic and heterocyclic aromatic N-hydroxylamines by human cytochrome P450 2S1. | Semantic Scholar [semanticscholar.org]

- 2. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Oxidative DNA damage and its repair in rat spleen following subchronic exposure to aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aniline and its metabolites generate free radicals in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline [aoemj.org]

- 10. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2,4-Dibromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dibromoaniline in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes information from closely related halogenated anilines to provide a robust qualitative assessment. Furthermore, it outlines a detailed, standard experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.

Predicted Solubility of this compound

While exact numerical data is scarce, the solubility of this compound can be predicted based on the principles of "like dissolves like" and by observing the behavior of analogous compounds such as 4-bromoaniline and 2,4-dichloroaniline.[1][2] Halogenated anilines are generally soluble in a range of organic solvents, with solubility influenced by the polarity of the solvent and the potential for hydrogen bonding.[3][4] The large, hydrophobic structure conferred by the benzene ring and two bromine atoms suggests poor solubility in water, which is confirmed by multiple sources.[3]

The following table summarizes the predicted qualitative solubility of this compound in various classes of common organic solvents.

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic Solvents | Ethanol, Methanol | Moderately Soluble | The amino (-NH2) group can form hydrogen bonds with protic solvents, promoting solubility. However, the large, nonpolar dibrominated benzene ring may limit high solubility.[3][4] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can engage in strong dipole-dipole interactions with the polar C-Br and C-N bonds of the this compound molecule.[3] |

| Nonpolar Solvents | Hexane, Toluene | Soluble to Sparingly Soluble | The nonpolar aromatic ring and halogen atoms will interact favorably with nonpolar solvents through London dispersion forces. Aromatic solvents like toluene are expected to be more effective than aliphatic solvents like hexane.[3][5] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Highly Soluble | These solvents have polarities that are well-suited to dissolve moderately polar aromatic compounds like halogenated anilines. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are effective solvents for many organic compounds, including aromatic amines, due to a balance of polarity and the ability to accept hydrogen bonds.[6][7] |

| Aqueous Solutions | Water | Insoluble / Sparingly Soluble | The large, hydrophobic dibrominated aromatic structure significantly outweighs the hydrophilic contribution of the single amino group, leading to very poor interaction with highly polar water molecules.[3] |

Experimental Protocol for Quantitative Solubility Determination

The following is a standard laboratory procedure for the gravimetric or analytical determination of the solubility of a solid organic compound like this compound.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A selection of high-purity organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane).

-

Glassware: Scintillation vials or test tubes with screw caps, volumetric flasks, pipettes.

-

Equipment:

-

Analytical balance (readable to ±0.1 mg)

-

Constant temperature shaker, orbital shaker, or magnetic stirrer with temperature control (e.g., a water bath).

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material like PTFE).

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, or a UV-Vis Spectrophotometer).

-

Procedure

Step 2.1: Preparation of Saturated Solution (Equilibrium Method)

-

Add an excess amount of this compound to a pre-weighed vial. An amount that ensures solid remains undissolved after equilibration is crucial.

-

Record the exact mass of the added solute.

-

Pipette a known volume (e.g., 5.0 mL) of the selected solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution is at equilibrium when the concentration of the solute in the solution remains constant over time.

Step 2.2: Sample Separation

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles. Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.

Step 2.3: Analysis and Quantification

-

Accurately dilute a known volume of the clear, filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

Step 2.4: Calculation of Solubility

-

Calculate the concentration of this compound in the original (undiluted) saturated solution using the determined concentration and the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Concentration from analysis in g/mL) × 100

Safety Precautions

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility for an organic compound.

References

- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. quora.com [quora.com]

- 6. CAS 106-40-1: 4-Bromoaniline | CymitQuimica [cymitquimica.com]

- 7. 2,4-Dichloroaniline | 554-00-7 [chemicalbook.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,4-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2,4-Dibromoaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document consolidates experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical insights from computational chemistry studies. Detailed experimental protocols for the synthesis and characterization of this compound are provided, along with a structured presentation of its key structural parameters.

Introduction

This compound (C₆H₅Br₂N) is an aromatic amine characterized by a benzene ring substituted with two bromine atoms at positions 2 and 4, and an amino group at position 1.[1] Its molecular structure and conformational flexibility are of significant interest as they influence its reactivity and suitability as a precursor in organic synthesis. This guide aims to provide a detailed analysis of its structural features, drawing upon both experimental and computational methodologies.

Molecular Structure

The fundamental structure of this compound consists of a planar benzene ring with attached functional groups. The presence of two bulky and electronegative bromine atoms, along with the electron-donating amino group, introduces electronic and steric effects that dictate the molecule's geometry and conformational preferences.

Crystal Structure